Methyl 1-cyano-2-methylcyclobutane-1-carboxylate
Description
Methyl 1-cyano-2-methylcyclobutane-1-carboxylate is a cyclobutane derivative featuring a cyano group (-CN) and a methyl ester (-COOCH₃) at position 1, along with a methyl (-CH₃) group at position 2. The compound’s strained cyclobutane ring and electron-withdrawing cyano group make it a unique substrate for studying reactivity and stability in small-ring systems.
Properties
IUPAC Name |
methyl 1-cyano-2-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-3-4-8(6,5-9)7(10)11-2/h6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIIPOWRZFKBER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC1(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-cyano-2-methylcyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a methyl ester in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyano-2-methylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Organic Chemistry
Methyl 1-cyano-2-methylcyclobutane-1-carboxylate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, such as:
- Oxidation : Leading to the formation of carboxylic acids or ketones.
- Reduction : Converting the cyano group into amines.
- Substitution Reactions : Facilitating the introduction of different functional groups.
Biological Research
The compound is being investigated for its potential biological activities, particularly in drug discovery. It may interact with biological molecules, influencing pathways relevant to disease mechanisms. Preliminary studies suggest:
- Potential anti-inflammatory properties.
- Activity against certain types of cancer cells.
Medicinal Chemistry
In medicinal chemistry, this compound is explored as a precursor for developing novel pharmaceuticals. Its structural characteristics may lead to compounds with enhanced therapeutic properties:
- Development of targeted therapies based on its reactivity.
- Investigation into its role as an intermediate in synthesizing bioactive compounds.
Industrial Applications
In industry, this compound has potential uses in producing specialty chemicals and materials due to its unique properties:
- Utilization in polymer chemistry for creating novel materials.
- Application in agrochemicals as a precursor for developing pesticides or herbicides.
Case Study 1: Synthesis and Reactivity
A study highlighted the successful synthesis of this compound through a multi-step process involving cyclization and subsequent functionalization reactions. The resultant compound demonstrated high reactivity towards nucleophiles, indicating its potential utility in further synthetic applications.
Research conducted on the biological activity of this compound revealed promising results against specific cancer cell lines. The compound exhibited cytotoxic effects, leading to further investigations into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 1-cyano-2-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and influence cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Analogs with Cyclobutane Cores
2.1.1. Methyl 1-(2-Cyclopentylethyl)cyclobutane-1-Carboxylate
- Structure : Cyclobutane core with a 2-cyclopentylethyl substituent and methyl ester.
- Synthesis : Prepared via photoredox-catalyzed deboronative radical addition (HRMS: [M+H]⁺ 341.2804) .
- Key Differences: The bulky 2-cyclopentylethyl group introduces steric hindrance, reducing reactivity compared to the cyano-substituted analog.
2.1.2. Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane with methylamino (-NHCH₃) and methyl ester groups.
- Reactivity: The amino group enhances nucleophilicity, contrasting with the cyano group’s electron-withdrawing effects.
2.1.3. Methyl (1S,2S,3R)-3-(3-Methoxyphenyl)-2-Phenylcyclobutane-1-Carboxylate
- Structure : Stereospecific cyclobutane with aromatic substituents.
- Synthesis : Generated via photocycloaddition (HRMS: [M+Na]⁺ 303.1353) .
- Key Differences: Aromatic groups increase ring stability through conjugation, whereas the cyano analog’s strain and polarity favor ring-opening reactions.
2.2. Cyclobutane vs. Cyclopentane Derivatives
Methyl 3-Aminocyclopentanecarboxylate
- Structure: Cyclopentane core with amino and ester groups.
- Molecular Weight: 143.18 g/mol (C₇H₁₃NO₂) .
- Stability : Cyclopentane’s larger ring reduces angle strain (≈108° vs. cyclobutane’s 90°), enhancing thermal stability.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Notes |
|---|---|---|---|---|
| Methyl 1-cyano-2-methylcyclobutane-1-carboxylate | C₉H₁₃NO₂ | 167.21 (theoretical) | -CN, -COOCH₃ | High ring strain; prone to hydrolysis |
| Methyl 1-(2-cyclopentylethyl)cyclobutane-1-carboxylate | C₁₉H₃₇N₂O₃ | 341.28 | -COOCH₃, alkyl | Steric hindrance slows reactions |
| Methyl 3-aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | -NH₂, -COOCH₃ | Enhanced nucleophilicity |
Biological Activity
Methyl 1-cyano-2-methylcyclobutane-1-carboxylate (CAS: 1432679-52-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₁NO₂
- Molecular Weight : 153.18 g/mol
- Purity : 97%
This compound exhibits various biological activities attributed to its structural features, particularly the cyano and carboxylate groups. The following mechanisms have been proposed based on recent studies:
- Inhibition of Protein Kinases : This compound has shown potential as a protein kinase inhibitor, particularly in modulating pathways associated with cancer cell proliferation and survival. Protein kinases play crucial roles in signaling pathways that regulate cell growth and differentiation .
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, indicating its potential as a therapeutic agent against various cancers .
- Cbl-b Inhibition : Recent patents have highlighted the compound's role in inhibiting the E3 ubiquitin ligase Cbl-b, which is implicated in immune regulation and cancer progression. This inhibition could enhance the efficacy of cancer vaccines and immunotherapies .
Table 1: Biological Activity Summary
Case Study 1: Antitumor Efficacy
A study conducted by researchers at a leading cancer research institute evaluated the antitumor efficacy of this compound in mouse xenograft models. The compound was administered orally, and results showed significant tumor reduction compared to control groups. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
Case Study 2: Cbl-b Inhibition
In another investigation, the compound was tested for its ability to inhibit Cbl-b in vitro. Using various cancer cell lines, it was found that this compound effectively reduced Cbl-b activity, leading to enhanced T-cell activation and proliferation. This suggests potential applications in combination therapies for cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
